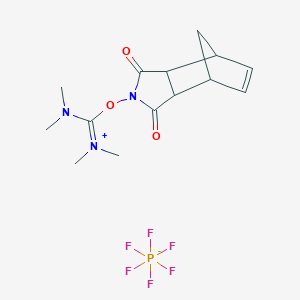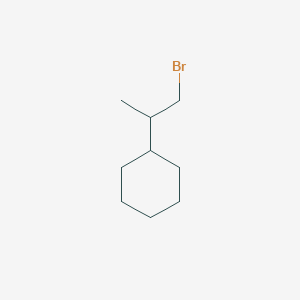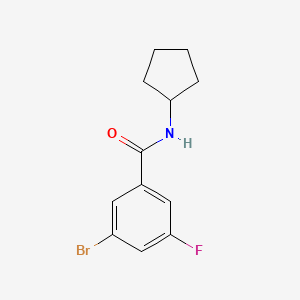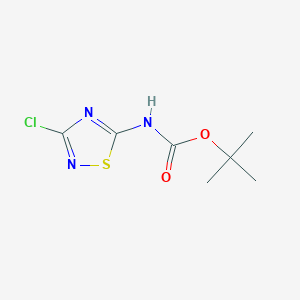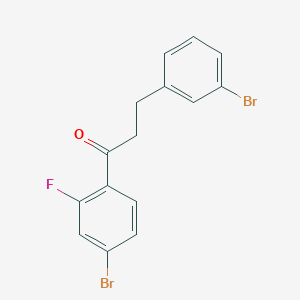
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one
描述
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The presence of bromine and fluorine atoms in the aromatic rings can significantly influence the chemical properties and reactivity of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzene and 3-bromobenzene.
Grignard Reaction: One common method involves the formation of a Grignard reagent from 4-bromo-2-fluorobenzene by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 3-bromobenzaldehyde to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to form the ketone, this compound. Common oxidizing agents include chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as:
Catalytic Reactions: Using catalysts to improve reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
化学反应分析
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine or fluorine atoms.
Reduction Products: Alcohols derived from the reduction of the carbonyl group.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
科学研究应用
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interactions: Modulating the activity of receptors on cell surfaces or within cells.
Pathway Modulation: Influencing signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
1-(4-Bromo-2-fluorophenyl)-2-(3-bromophenyl)ethanone: Similar structure with a shorter carbon chain.
1-(4-Chloro-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one: Similar structure with a chlorine atom instead of a bromine atom.
1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one: Similar structure with a different position of the bromine atom.
Uniqueness
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one is unique due to the specific arrangement of bromine and fluorine atoms on the aromatic rings, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWAFMXQHQEGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192481 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-59-3 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


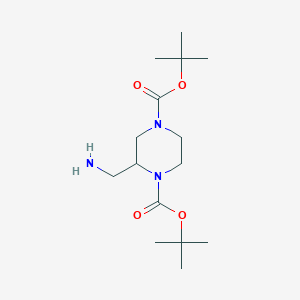
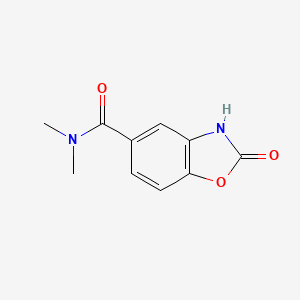

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)
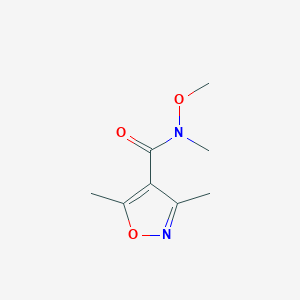

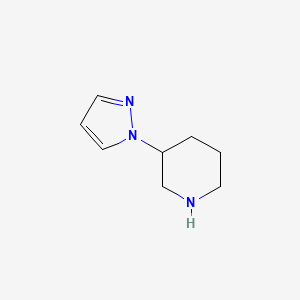
![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)
